4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

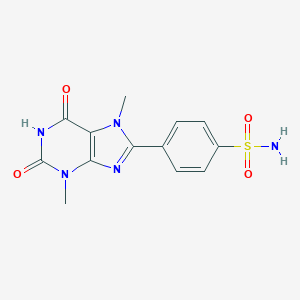

4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-galactopyranoside is a biochemical compound widely used in the biomedical industry . It serves as a substrate for enzymatic assays, specifically for the detection and measurement of enzymes involved in glycosylation processes . This compound exhibits immense intricacy and its fluorigenic substrate properties make it indispensable in studying chitinase activity, especially in relation to carbohydrate metabolism enzymes .

Synthesis Analysis

The synthesis of 4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-galactopyranoside involves the acetylation of an adduct, reduction of the resulting crude O-acetyloxime with borane in oxolane, and acetylation to give the 3,4,6-tri-O-acetyl derivative .Molecular Structure Analysis

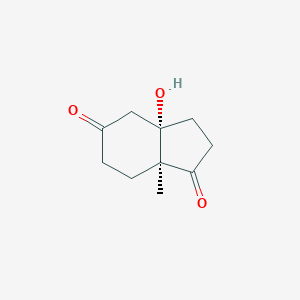

The molecular formula of this compound is C24H27NO11 . The IUPAC name is [(2R,3R,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate . The InChI and Canonical SMILES are also provided in the PubChem database .Chemical Reactions Analysis

This compound acts as a substrate in various enzymatic assays to detect the presence and activity of enzymes involved in glycosylation processes .Physical And Chemical Properties Analysis

The molecular weight of this compound is 505.5 g/mol . Other physical and chemical properties such as XLogP3, Hydrogen Bond Donor Count, and Hydrogen Bond Acceptor Count are also available in the PubChem database .科学的研究の応用

Enzyme Activity Assays

This compound serves as a fluorogenic substrate for enzymes like β-hexosaminidases . Upon enzymatic cleavage, it releases 4-methylumbelliferone, which exhibits fluorescence that can be quantified. This property is crucial for measuring enzyme activity in research related to neurodegenerative disorders such as Tay-Sachs disease .

Glycosylation Process Studies

It acts as a substrate in enzymatic assays to detect the presence and activity of enzymes involved in glycosylation processes . These studies are essential for understanding protein function and the development of therapeutic interventions for diseases caused by glycosylation defects.

Chitinase Activity Research

The compound is used to study chitinase activity, which is significant in understanding carbohydrate metabolism enzymes . Chitinases play a role in the natural degradation of chitin, a component of the cell walls of fungi and the exoskeletons of insects.

Biomedical Research

Due to its fluorigenic substrate properties, it is indispensable in biomedical research, particularly in the study of enzymes related to carbohydrate metabolism . This application is vital for developing new diagnostic methods and treatments for metabolic disorders.

Neuroscientific Research

In neuroscience, the compound is used to investigate lysosomal storage diseases, where its role as a substrate for specific enzymes allows for the study of disease mechanisms at the molecular level .

Pharmaceutical Development

The fluorescence properties of the compound make it a valuable tool in the development of pharmaceuticals. It helps in the screening of compounds that can modulate enzyme activity, which is a critical step in drug discovery .

作用機序

Target of Action

The primary target of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-Galactopyranoside is β-hexosaminidases . These enzymes play a crucial role in the degradation of glycosaminoglycans, glycolipids, and glycoproteins in cells .

Mode of Action

This compound acts as a fluorogenic substrate for β-hexosaminidases . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-MU) is released . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity .

Biochemical Pathways

The compound is involved in the glycosylation processes . It serves as a substrate in various enzymatic assays to detect the presence and activity of enzymes involved in these processes . The enzymatic functionality is assessed by its ability to remove terminal β-glycosidically bound N-acetylglucosamine and N-acetylgalactosamine residues .

Pharmacokinetics

Itsfluorogenic substrate properties make it indispensable in studying chitinase activity, especially in relation to carbohydrate metabolism enzymes .

Result of Action

The cleavage of this compound by β-hexosaminidases results in the release of 4-methylumbelliferone (4-MU), a fluorescent molecule . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity . This can be particularly useful in diagnosing and studying diseases such as G M2 gangliosidoses and Tay-Sachs disease , which are characterized by defects in the α subunit of β-hexosaminidase .

Action Environment

The fluorescence of 4-MU, the product of the enzymatic cleavage of this compound, is pH-dependent . It has excitation maxima of 320 and 360 nm at low (1.97-6.72) and high pH (7.12-10.3), respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases . Therefore, the action, efficacy, and stability of this compound can be influenced by the pH of the environment .

将来の方向性

Given its role as a substrate in enzymatic assays, this compound has potential applications in biomedical research, particularly in studying chitinase activity and carbohydrate metabolism enzymes . It may also find utility in assays dedicated to understanding the pathogenesis of diverse ailments, including fungal infections and inflammatory disorders .

特性

IUPAC Name |

[(2R,3R,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO11/c1-11-8-20(30)35-18-9-16(6-7-17(11)18)34-24-21(25-12(2)26)23(33-15(5)29)22(32-14(4)28)19(36-24)10-31-13(3)27/h6-9,19,21-24H,10H2,1-5H3,(H,25,26)/t19-,21-,22+,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRGMYFQEBYUQU-PFKOEMKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-Galactopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)

![Propan-2-yl (2S)-2-{[(2S)-2-{[(2S,3R)-2-{[(2R)-2-amino-3-sulfanylpropyl]amino}-3-methylpentyl]oxy}-3-phenylpropanoyl]amino}-4-(methanesulfonyl)butanoate](/img/structure/B15599.png)